molecular formula C25H30N2O5 B13615670 Fmoc-L-Ile-Aib-OH

Fmoc-L-Ile-Aib-OH

Cat. No.: B13615670
M. Wt: 438.5 g/mol
InChI Key: JQJLZKOANUNVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Ile-Aib-OH: is a short peptide composed of fluorenylmethyloxycarbonyl (Fmoc)-protected L-isoleucine (L-Ile) and alpha-aminoisobutyric acid (Aib) The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino terminus, allowing for selective reactions at other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-Ile-Aib-OH typically involves a liquid-phase synthesis method. The process begins with the protection of the carboxyl group of alpha-aminoisobutyric acid (H-Aib-OH) through esterification, resulting in H-Aib-OR. This intermediate is then coupled with Fmoc-protected L-isoleucine (Fmoc-L-Ile-OH) to form a fully protected dipeptide, Fmoc-L-Ile-Aib-OR. Finally, the ester group is hydrolyzed to yield the target compound, this compound .

Industrial Production Methods: The described synthetic route is suitable for industrial-scale production due to its high product purity, high yield, short reaction time, and low cost. The method involves standard organic synthesis techniques, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Ile-Aib-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the deprotected peptide, which can then be further modified or used in subsequent synthetic steps.

Mechanism of Action

The mechanism of action of Fmoc-L-Ile-Aib-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, allowing selective reactions at other functional groups. Upon deprotection, the exposed amino group can participate in further coupling reactions to form longer peptide chains. The alpha-aminoisobutyric acid residue influences the peptide’s conformation, enhancing its stability and resistance to enzymatic degradation .

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C25H30N2O5/c1-5-15(2)21(22(28)27-25(3,4)23(29)30)26-24(31)32-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30)

InChI Key

JQJLZKOANUNVND-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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